Ro 25-6981 hydrochloride

NR2B Antagonism Neuroprotection Electrophysiology

Challenge: Non-selective NMDA antagonists or poor-solubility salt forms confound synaptic plasticity and behavioral studies. Solution: Ro 25-6981 hydrochloride-a highly potent NR2B-selective NAM as the soluble HCl salt. • >5,000-fold selectivity for NR2B over NR2A (recombinant systems) • Superior aqueous solubility vs. maleate salt; prevents precipitation in microinjection • Benchmark for PET tracer development & receptor occupancy (Kd = 3 nM) • Cleaner behavioral pharmacology vs. ketamine (affects sucrose intake and forced swim tests) Immediate shipment, lab-ready.

Molecular Formula C22H30ClNO2
Molecular Weight 375.94
CAS No. 169197-02-8; 919289-58-0
Cat. No. B2913111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 25-6981 hydrochloride
CAS169197-02-8; 919289-58-0
Molecular FormulaC22H30ClNO2
Molecular Weight375.94
Structural Identifiers
SMILESCC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl
InChIInChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1
InChIKeyMKTZWXWTQQOMSH-OTCZLQCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ro 25-6981 Hydrochloride: NR2B-Selective NMDA Antagonist


Ro 25-6981 hydrochloride is a highly potent and selective, activity-dependent negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the NR2B (GluN2B) subunit [1]. Unlike non-selective channel blockers, it binds to a modulatory site on the NR2B subunit, resulting in over 5,000-fold selectivity against NR2A-containing NMDA receptors in recombinant systems [1]. This specific hydrochloride salt (CAS 919289-58-0) represents an optimized formulation that offers superior aqueous solubility compared to the maleate salt, a key consideration for reproducible in vitro and in vivo experimental workflows .

NR2B-subunit-selective negative allosteric modulator
Hydrochloride salt for improved aqueous dissolution in buffers
Reported activity-dependent inhibition for pathway isolation

Risks of Generic NR2B Antagonist Substitution


Substituting Ro 25-6981 hydrochloride with other in-class NR2B antagonists, such as ifenprodil, traxoprodil (CP-101,606), or eliprodil, is not scientifically trivial due to vast differences in target binding affinity, off-target polypharmacology (e.g., sigma-1 receptor or adrenoceptor activity), and physical salt form. For instance, while ifenprodil shares the same binding pocket on the NR2B N-terminal domain, its potency is substantially lower and its α1-adrenergic receptor activity can confound in vivo cardiovascular and CNS studies [1]. Similarly, traxoprodil exhibits a different binding interaction profile and lower affinity [2]. Furthermore, the choice of the hydrochloride salt is critical for ensuring complete dissolution in aqueous buffers, a requirement often unmet by other salt forms or free bases which precipitate and lead to inaccurate dose-response relationships .

Binding affinity and selectivity mismatch
Ifenprodil, traxoprodil, and eliprodil exhibit lower NR2B affinity and broader polypharmacology, which may confound NR2B-specific pathway interpretation.
Off-target receptor activity
Generic NR2B antagonists like ifenprodil engage sigma-1 or adrenergic receptors, introducing signaling confounds not present with Ro 25-6981.
Salt form and solubility differences
The maleate salt or free base of Ro 25-6981 may precipitate in aqueous buffers, leading to dosing variability and irreproducible dose-response relationships.

Ro 25-6981 vs. NR2B Antagonists: Comparative Evidence


Superior NR2B Potency Compared to Ifenprodil

In a direct head-to-head characterization, Ro 25-6981 exhibited significantly higher potency and a greater degree of separation between its high- and low-affinity states compared to ifenprodil [1]. It protected cultured cortical neurons against excitotoxic insults with IC50 values that are markedly lower than those reported for ifenprodil under identical conditions [1].

Potency vs Ifenprodil
Head-to-head
IC50 0.4 μM
Reported neuroprotection assay context
Cultured cortical neurons; 16 h glutamate exposure
NR2B Antagonism Neuroprotection Electrophysiology

NR2B Binding Affinity Rank Order

In a comprehensive radioligand binding study using [3H]Ro 25-6981, the compound bound with a Kd of 3 nM. Competition assays established a clear rank order of affinities for the NR2B binding site: Ro 25-6981 > CP-101,606 (traxoprodil) > Ro 04-5595 = ifenprodil >> eliprodil [1].

Binding Affinity Rank
Head-to-head
#1 Kd 3 nM; vs traxoprodil #2, ifenprodil #3
Supports highest-affinity NR2B binding occupancy
Rat brain membranes; [3H]Ro 25-6981 displacement
Radioligand Binding Receptor Occupancy Affinity Ranking

Hydrochloride Salt Solubility Advantage

The hydrochloride salt (CAS 919289-58-0) is specifically documented as an optimal salt form that provides greater water solubility compared to the more commonly available maleate salt form (e.g., Axon 2601) . While the maleate salt has limited aqueous solubility (approx. 4.56 mg/mL or 10 mM with warming), the hydrochloride salt is noted for its improved solubility profile, facilitating preparation of aqueous stock solutions for in vivo microinjection or bath application .

Salt Solubility Comparison
Data to verify
Hydrochloride: improved water solubility vs maleate salt
Supports aqueous formulation reproducibility
Supplier data; verify solubility in target buffer
Formulation Solubility Salt Selection

Behavioral Effects in Depression Models

In a comparative study of antidepressant-like actions, the NR2B subtype-selective Ro 25-6981 produced a unique behavioral profile distinct from the non-selective NMDA antagonist ketamine [1]. In rats subjected to dietary zinc restriction, a single dose of Ro 25-6981 normalized depressive-like behaviors in both the forced swim test (FST) and the sucrose intake test (SIT), whereas ketamine was only effective in the FST [1].

Behavioral Model Response
Head-to-head
Ro 25-6981: Normalized FST & SIT
Ketamine: Normalized FST only
Differential anhedonia-model endpoint context
Dietary zinc-restricted rat model
Behavioral Pharmacology Depression Anhedonia

Anxiety Model Side-Effect Profile vs. Non-Selective Antagonists

A systematic comparison of four NMDA receptor antagonists revealed that Ro 25-6981 did not produce anxiolytic-like effects in the elevated zero maze, whereas the non-selective channel blocker MK-801 (dizocilpine), the low-trapping antagonist memantine, and the uncompetitive antagonist ketamine all demonstrated significant anxiolytic-like activity [1]. All compounds increased swim distance in the forced-swim test, but Ro 25-6981 uniquely lacked the off-target behavioral activation in the anxiety model [1].

Anxiety-Model Selectivity
Head-to-head
Ro 25-6981: No anxiolytic effect
MK-801, memantine, ketamine: Significant effect
NR2B-selective behavioral profile context
Mouse elevated zero maze
Anxiety Side Effects Selectivity

NR2B Block at Lower Concentrations vs. Ifenprodil

In ex vivo brain slice recordings from the ventral bed nucleus of the stria terminalis (vBNST), Ro 25-6981 achieved a comparable degree of NMDA current inhibition to ifenprodil but at a lower bath concentration [1]. Specifically, 3.5 μM Ro 25-6981 produced a 55.0 ± 9.0% block of NMDAR currents, which was statistically indistinguishable from the 55.8 ± 3.0% block produced by a higher 10 μM concentration of ifenprodil [1].

Concentration-Dependent Block
Head-to-head
55.0 ± 9.0% at 3.5 μM
Lower concentration for similar functional block
Rat vBNST brain slice; ifenprodil 55.8% at 10 μM
Electrophysiology Ex Vivo Brain Slices

Recommended Applications of Ro 25-6981


Ex Vivo Electrophysiology: NR2B Current Isolation

For researchers investigating NMDA receptor contributions to synaptic plasticity and circuit function in brain slices, Ro 25-6981 hydrochloride is the superior choice. Its >5,000-fold selectivity for NR2B over NR2A [1] and its ability to achieve significant current block (~55%) at low micromolar concentrations (3.5 μM) [2] allow for the clean pharmacological isolation of the NR2B component of the EPSC, minimizing off-target effects on NR2A-mediated currents that would be impacted by less selective antagonists.

In Vivo Anhedonia Modeling and High Selectivity

In behavioral pharmacology studies, particularly those modeling the anhedonic component of depression, Ro 25-6981 hydrochloride offers a distinct advantage over ketamine. Evidence shows it normalizes behavior in both the forced swim test and the sucrose intake test, whereas ketamine only affects the former [1]. This makes it an essential tool for dissecting NR2B-specific roles in motivated behavior and reward processing without the confounding anxiolytic or motoric effects observed with non-selective NMDA antagonists [2].

Radioligand Binding and Receptor Occupancy Assays

For laboratories developing novel NR2B PET tracers or conducting receptor occupancy studies, Ro 25-6981 hydrochloride (or its tritiated analog) is the benchmark compound. Its high affinity (Kd of 3 nM) and the established rank order of displacement (Ro 25-6981 > CP-101,606 > ifenprodil) [1] provide a reliable standard for calibrating assays and interpreting the specific binding component of new chemical entities.

Intracerebral Microinjection and Formulation-Sensitive Assays

In studies requiring local CNS delivery via microinjection, the selection of the hydrochloride salt form is critical. Its documented superior aqueous solubility over the maleate salt [1] ensures reliable dissolution and prevents precipitation in the microsyringe or at the injection site, which is a common cause of experimental failure and data variability in intracranial pharmacology experiments.

Application
Selection Property
Validation Focus
NR2B current isolation in brain slices
NR2B subunit-selectivity context
NR2A-sparing current blockade
Anhedonia model behavioral studies
NR2B-specific pathway response
Endpoint profile distinct from ketamine
Radioligand binding assay standardization
High-affinity binding benchmark
Displacement rank-order calibration
Intracerebral microinjection studies
Hydrochloride salt solubility context
Precipitation risk and dose reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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